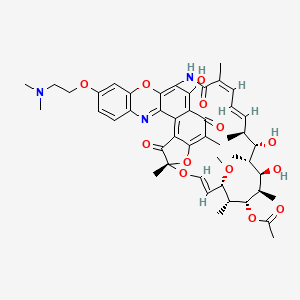
RNA polymerase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RNA polymerase-IN-1 is a potent inhibitor of RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template. This compound has garnered significant attention due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly noted for its ability to interfere with the transcription process, making it a valuable tool in research and therapeutic contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: For large-scale production, this compound is synthesized using optimized reaction conditions that maximize yield and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, reducing the time and cost associated with large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: RNA polymerase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Aplicaciones Científicas De Investigación
RNA polymerase-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of RNA synthesis and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in research to understand the role of RNA polymerase in gene expression and regulation.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where RNA polymerase activity is dysregulated, such as certain cancers and viral infections.
Industry: The compound is used in the development of diagnostic tools and assays to detect RNA polymerase activity in various biological samples.
Mecanismo De Acción
RNA polymerase-IN-1 exerts its effects by binding to the active site of RNA polymerase, thereby inhibiting its ability to catalyze the synthesis of RNA from a DNA template. This inhibition disrupts the transcription process, leading to a decrease in RNA production. The compound targets specific molecular pathways involved in gene expression, making it a valuable tool for studying transcriptional regulation.
Comparación Con Compuestos Similares
RNA polymerase-IN-1 is unique in its high specificity and potency compared to other RNA polymerase inhibitors. Similar compounds include:
Actinomycin D: A well-known inhibitor that binds to DNA and prevents RNA polymerase from transcribing RNA.
Rifampicin: An antibiotic that inhibits bacterial RNA polymerase, commonly used in the treatment of tuberculosis.
Alpha-amanitin: A toxin that specifically inhibits eukaryotic RNA polymerase II, used in research to study transcription mechanisms.
This compound stands out due to its ability to selectively inhibit RNA polymerase with minimal off-target effects, making it a preferred choice for research and therapeutic applications.
Propiedades
Fórmula molecular |
C47H57N3O13 |
|---|---|
Peso molecular |
872.0 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28(33),29,31,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O13/c1-22-13-12-14-23(2)46(57)49-37-41(55)34-33(36-44(37)62-32-21-29(15-16-30(32)48-36)59-20-18-50(9)10)35-43(27(6)40(34)54)63-47(8,45(35)56)60-19-17-31(58-11)24(3)42(61-28(7)51)26(5)39(53)25(4)38(22)52/h12-17,19,21-22,24-26,31,38-39,42,52-53,55H,18,20H2,1-11H3,(H,49,57)/b13-12+,19-17+,23-14-/t22-,24+,25+,26+,31-,38-,39+,42+,47-/m0/s1 |
Clave InChI |
OCKXORWDOXLQPY-MXADSXSFSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















